4-Benzylpiperazine-1-carboxamide
Overview
Description
Synthesis Analysis
The synthesis of benzylpiperazine derivatives, including 4-Benzylpiperazine-1-carboxamide, often involves N-dealkylation of arylpiperazine derivatives and subsequent reactions that lead to various clinically applicable compounds mainly for the treatment of depression, psychosis, or anxiety. The synthesis pathways typically include reactions with carboxylic acids or their derivatives to form the carboxamide group, with specific conditions tailored to introduce the benzyl group at the piperazine nitrogen (Caccia, 2007).
Molecular Structure Analysis
The molecular structure of this compound features a piperazine ring, a key structural element in many pharmacologically active compounds. The benzyl group attached to the nitrogen atom of the piperazine ring and the carboxamide functionality introduces significant chemical versatility and affects the compound's binding affinities and interactions with biological targets. Structural analyses often employ techniques such as NMR, X-ray crystallography, and computational modeling to elucidate the conformational preferences and electronic properties of the molecule.
Chemical Reactions and Properties
This compound undergoes various chemical reactions, including N-arylation, acylation, and sulfonation, which modify its chemical properties and therapeutic potential. The reactivity of the piperazine nitrogen atoms makes it a versatile intermediate for further chemical modifications. The compound's chemical properties, such as its basicity and solubility, are influenced by the nature of the substituents on the piperazine ring and the carboxamide group (Skoryna et al., 2023).
Physical Properties Analysis
The physical properties of this compound, such as melting point, boiling point, solubility in various solvents, and crystalline structure, are crucial for its handling, formulation, and application in different contexts. These properties are determined through experimental measurements and are essential for the compound's characterization and quality control.
Chemical Properties Analysis
The chemical properties of this compound, including acidity/basicity, reactivity with various chemical reagents, and stability under different conditions, are foundational for its application in synthetic chemistry and pharmaceutical development. Studies on its reactivity patterns, interaction with metal catalysts, and participation in coupling reactions provide insights into its versatility as a synthetic intermediate or a lead compound in drug discovery (Caccia, 2007; Skoryna et al., 2023).
Scientific Research Applications
Serotonin Receptor Antagonism : One of the applications is in the field of serotonin receptor antagonism. A study found that derivatives of quinoxalin-2-carboxamides, including compounds structurally similar to 4-Benzylpiperazine-1-carboxamide, displayed potent 5-HT3 receptor antagonism, making them potentially useful for therapeutic applications in conditions influenced by serotonin receptors (Mahesh, Devadoss, Pandey, & Yadav, 2011).
Enzyme Inhibition : Another study focused on the synthesis of N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides as potential antimicrobial agents and enzyme inhibitors. This research highlights the use of similar compounds in inhibiting enzymes like acetylcholinesterase and butyrylcholinesterase (Kràtký et al., 2020).
Cancer Research : In the field of cancer research, certain benzimidazole carboxamide derivatives have shown efficacy. For example, a compound identified as (S)-2-(2-fluoro-4-(pyrrolidin-2-yl)phenyl)-1H-benzimidazole-4-carboxamide demonstrated potential as a highly potent and efficacious inhibitor in cancer models (Penning et al., 2010).
Antimicrobial Agents : There is also interest in the antimicrobial properties of carboxamide derivatives. A study synthesized novel compounds and evaluated them for antimicrobial activities against primary pathogens, highlighting the potential use of these compounds in treating infections (Pokhodylo et al., 2021).
Humidity Sensing and DNA Binding : An interesting application outside the realm of pharmacology is the humidity-sensing and DNA-binding ability of a compound containing this compound. This research opens avenues for using these compounds in biochemical sensors and molecular biology (Rehman et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that benzylpiperazine derivatives interact with various receptors
Mode of Action
It is known that benzylpiperazine, a related compound, has a mixed mechanism of action, acting on the serotonergic and dopaminergic receptor systems in a similar fashion to MDMA
Biochemical Pathways
Benzylpiperazine derivatives are known to affect neuronal excitation and inhibition . They modulate voltage-gated ion channels, enhance gamma-aminobutyric acid (GABA)-mediated inhibitory neurotransmission, and attenuate glutamate-mediated excitatory neurotransmission .
Pharmacokinetics
Drug likeness parameters are important indicators of a molecule’s ADME properties
Result of Action
It is known that benzylpiperazine derivatives can have a variety of effects, including modifying cellular redox states, acting as cell signals that regulate patterns of gene expression, and contributing to biofilm formation .
Biochemical Analysis
Biochemical Properties
4-Benzylpiperazine-1-carboxamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines. This compound acts as an inhibitor of MAO, thereby increasing the levels of monoamines such as serotonin and dopamine in the brain . This interaction is crucial for its potential therapeutic effects in treating neurological disorders.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to induce apoptosis in cancer cells by activating the intrinsic mitochondrial pathway . This involves the upregulation of pro-apoptotic proteins such as Bax and the release of cytochrome c from the mitochondria, leading to the activation of caspases and subsequent cell death.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It binds to the active site of MAO, inhibiting its activity and preventing the breakdown of monoamines . Additionally, this compound can modulate the activity of other enzymes involved in neurotransmitter synthesis and degradation, thereby influencing neurotransmitter levels and signaling pathways. This compound also affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell survival and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under normal conditions, but it can degrade over extended periods or under extreme conditions such as high temperature or acidic pH . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of MAO activity and persistent changes in gene expression. These long-term effects are crucial for understanding the potential therapeutic applications and safety profile of the compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive function and reduce anxiety-like behaviors . At high doses, it can cause adverse effects such as seizures, agitation, and toxicity . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into several metabolites . These metabolites can further interact with other enzymes and biomolecules, affecting metabolic flux and metabolite levels. Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Within cells, this compound can be transported by organic cation transporters and accumulate in specific tissues such as the brain and liver. This distribution pattern is crucial for understanding the pharmacodynamics and potential side effects of the compound.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound can localize to various cellular compartments, including the cytoplasm, mitochondria, and nucleus . In the mitochondria, this compound can interact with components of the electron transport chain, affecting cellular respiration and energy production. In the nucleus, it can modulate gene expression by interacting with transcription factors and other regulatory proteins. Understanding the subcellular localization of this compound is essential for elucidating its molecular mechanisms and potential therapeutic applications.
properties
IUPAC Name |
4-benzylpiperazine-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c13-12(16)15-8-6-14(7-9-15)10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H2,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFVMGPBDKDGCQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10357355 | |
Record name | 4-benzylpiperazine-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10357355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
89026-61-9 | |
Record name | 4-benzylpiperazine-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10357355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 89026-61-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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